

# A Comparative Guide to the Spectroscopic Cross-Referencing of 2H-Chromen-5-amine

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## Compound of Interest

Compound Name: 2H-chromen-5-amine

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This guide provides a comparative analysis of the expected spectroscopic data for **2H-chromen-5-amine**. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes data from the parent 2H-chromene scaffold and related substituted analogs to predict and cross-reference its spectral characteristics. The information herein is intended to support researchers in the identification, characterization, and quality control of novel chromene derivatives.

## Data Presentation: Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for relevant reference compounds. These data points serve as a basis for predicting the spectral features of **2H-chromen-5-amine**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Compound Name	Solvent	Chemical Shift ( $\delta$ ) ppm and Multiplicity	Reference
Predicted 2H-chromen-5-amine	CDCl <sub>3</sub>	Aromatic Protons (H6, H7, H8): ~6.5-7.2 ppm (complex multiplets) Vinyl Protons (H3, H4): ~5.6-6.5 ppm (doublets) Methylene Protons (H2): ~4.7 ppm (doublet or multiplet) Amine Protons (NH <sub>2</sub> ): Broad singlet, variable shift	Inferred
4-hydroxy-2H-chromene	Not specified	Not specified in abstract	[1]

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound Name	Solvent	Chemical Shift ( $\delta$ ) ppm	Reference
Predicted 2H-chromen-5-amine	CDCl <sub>3</sub>	Aromatic C-NH <sub>2</sub> (C5): ~140-150 ppm Other Aromatic Carbons: ~110-130 ppm Vinyl Carbons (C3, C4): ~120-130 ppm Methylene Carbon (C2): ~65-75 ppm	Inferred
7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid ethylester	Not specified	Full spectrum available in source	[2]
4-hydroxy-2H-chromen-2-one	Not specified	Full spectrum available in source	[3]

Table 3: FT-IR Spectroscopic Data

Compound Name	Technique	Key Absorption Bands (cm <sup>-1</sup> )	Reference
Predicted 2H-chromen-5-amine	KBr Pellet or Thin Film	N-H Stretching: 3300-3500 (two bands for primary amine) C-H Aromatic Stretching: ~3000-3100 C-H Aliphatic Stretching: ~2850-2950 C=C Aromatic Stretching: ~1500-1600 C-N Stretching: ~1250-1350 C-O-C Stretching: ~1200-1250	Inferred
Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate	ATR	2972 (C-H), 1729, 1685 (C=O), 1585 (arom.), 1216, 1185, 1114 (C-O)	[4]

Table 4: Mass Spectrometry Data

Compound Name	Ionization Method	Key Fragments (m/z) and Interpretation	Reference
Predicted 2H-chromen-5-amine	Electron Ionization (EI)	Molecular Ion (M <sup>+</sup> ): Expected at m/z = 147 Major Fragments: Retro-Diels-Alder fragmentation is common for chromenes. Loss of the amino group and fragments from the pyran ring.	Inferred
Carbazole-derived 2H-chromenes	Electrospray	Major fragmentation occurs by cleavage of the $\gamma$ -bond relative to the carbocation center. Common losses include CH <sub>3</sub> , CO, and the phenyl ring. <sup>[5]</sup>	<sup>[5]</sup>
3-Nitro-2H-chromenes	Electron Impact (EI)	The molecular ion peak is typically appreciable. <sup>[6]</sup>	<sup>[6]</sup>

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like **2H-chromen-5-amine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:

- **Sample Preparation:** Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ,  $\text{Acetone-d}_6$ ) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound.
- **Instrumentation:** The spectra are recorded on a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
- **$^1\text{H}$  NMR Acquisition:** A typical  $^1\text{H}$  NMR experiment involves a  $90^\circ$  pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative results, a longer relaxation delay is used.
- **$^{13}\text{C}$  NMR Acquisition:** Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans are required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS at 0.00 ppm).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Attenuated Total Reflectance (ATR):**
  - **Sample Preparation:** A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
  - **Data Acquisition:** The IR beam is passed through the ATR crystal, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected in the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- **KBr Pellet (for solid samples):**
  - **Sample Preparation:** A few milligrams of the solid sample are ground with anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

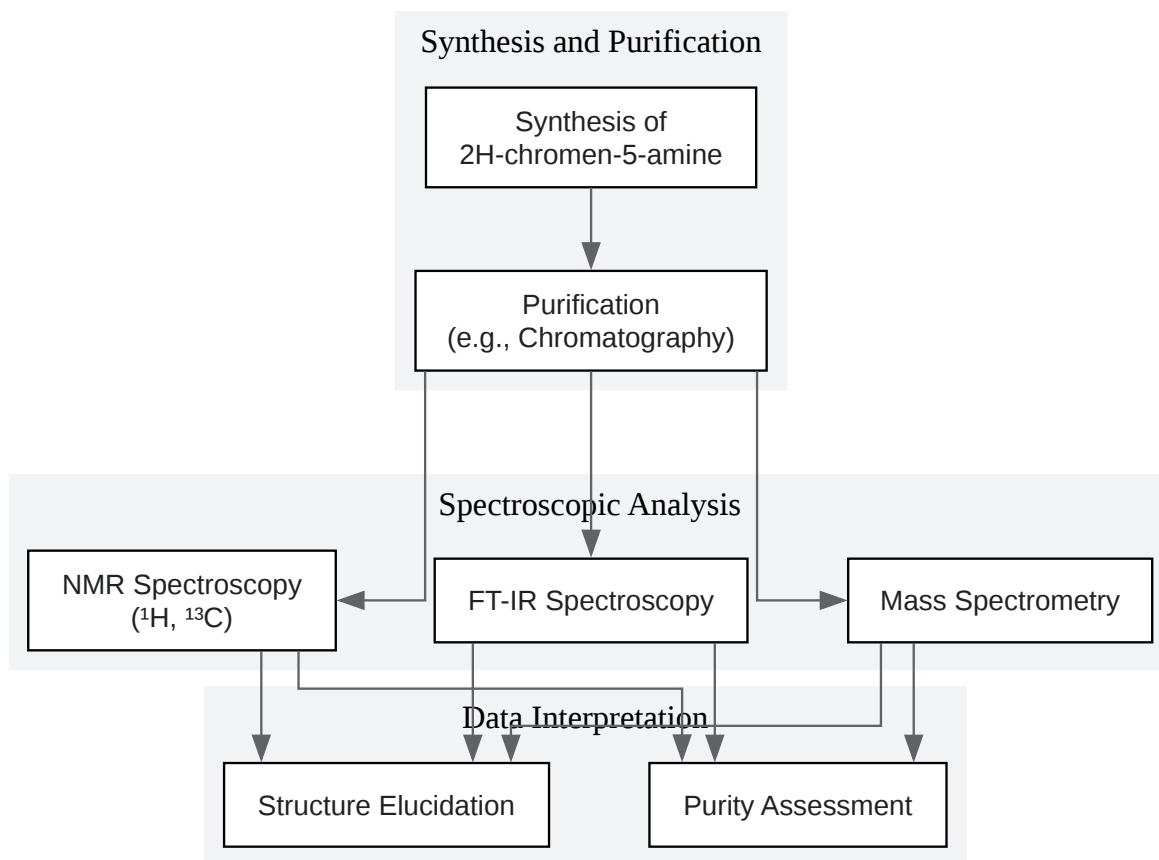
- Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

## Mass Spectrometry (MS)

- Electron Ionization (EI) Mass Spectrometry:
  - Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC) for volatile compounds. The sample is vaporized in the ion source.
  - Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
  - Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
  - Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

## Mandatory Visualizations

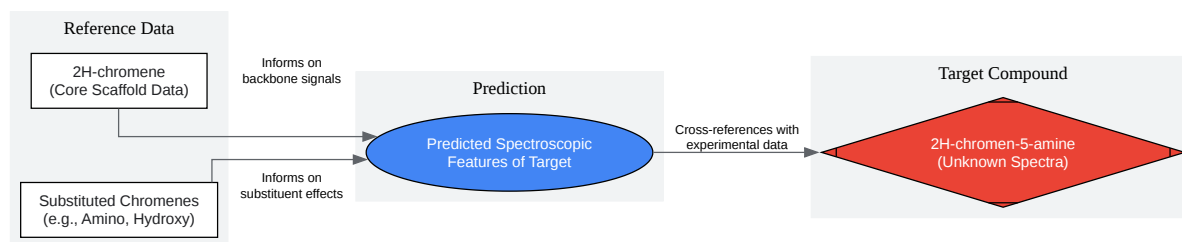
The following diagrams illustrate key workflows and logical relationships in the spectroscopic analysis of **2H-chromen-5-amine**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **2H-chromen-5-amine**.





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